MRGPRX4 modulator-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MRGPRX4 modulator-1 is a compound that targets the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This receptor is primarily involved in mediating itch sensations, particularly cholestatic itch, which is associated with liver diseases . This compound has been identified as a potential therapeutic agent for conditions related to itch and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRGPRX4 modulator-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the core structure: This involves the reaction of 2-pyridinecarboxylic acid with appropriate reagents to form the core pyridine structure.

Functional group modifications: The core structure is then modified by introducing various functional groups, such as chloro and trifluoromethyl groups, through substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

Batch reactions: Conducting reactions in large batches to produce significant quantities of the compound.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MRGPRX4 modulator-1 undergoes various chemical reactions, including:

Substitution reactions: Introduction of functional groups such as chloro and trifluoromethyl groups.

Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Chlorinating agents: For introducing chloro groups.

Trifluoromethylating agents: For introducing trifluoromethyl groups.

Oxidizing and reducing agents: For modifying the oxidation state of specific atoms.

Major Products Formed

The major products formed from these reactions include the final this compound compound with specific functional groups that enhance its activity and selectivity towards the MRGPRX4 receptor .

Scientific Research Applications

Cholestatic Itch

Cholestatic itch is a common symptom in liver diseases characterized by elevated bile acids. Research indicates that MRGPRX4 is activated by these bile acids, leading to the sensation of itch. MRGPRX4 modulator-1 offers a promising therapeutic avenue for managing this condition by blocking the receptor's activation .

Pain Management

Recent studies suggest that MRGPRX4 may also play a role in pain signaling pathways. By modulating this receptor, this compound could serve as a potential treatment for pain disorders, particularly those related to neuropathic pain where traditional analgesics may be ineffective .

Autoimmune Disorders

The modulation of MRGPRX4 has implications for autoimmune diseases where itch and inflammation are prevalent. By targeting this receptor, this compound may help reduce symptoms associated with these conditions, providing relief to patients suffering from chronic itch and inflammation .

Table: Summary of Key Studies Involving this compound

Mechanism of Action

MRGPRX4 modulator-1 exerts its effects by binding to the MRGPRX4 receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling events, leading to the modulation of itch and pain sensations. The molecular targets and pathways involved include:

G-protein activation: Binding of this compound to the receptor activates G-proteins, which then initiate downstream signaling pathways.

Calcium signaling: Activation of MRGPRX4 leads to an increase in intracellular calcium levels, which plays a crucial role in mediating itch sensations

Comparison with Similar Compounds

MRGPRX4 modulator-1 can be compared with other similar compounds targeting the MRGPRX family of receptors, such as:

MRGPRX1 modulators: These compounds target the MRGPRX1 receptor, which is involved in mediating itch and pain sensations similar to MRGPRX4.

MRGPRX2 modulators: These compounds target the MRGPRX2 receptor, which is involved in allergic reactions and inflammation

This compound stands out due to its high selectivity and potency towards the MRGPRX4 receptor, making it a promising candidate for therapeutic applications .

Biological Activity

MRGPRX4 modulator-1 is a compound that targets the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in various physiological processes, particularly in the context of itch sensation and immune responses. This article delves into the biological activity of this compound, focusing on its interactions, signaling pathways, and potential therapeutic implications.

MRGPRX4 Overview

MRGPRX4 is part of the Mas-related GPCR family and is primarily expressed in sensory neurons and immune cells. It has been identified as a receptor for bile acids, which are known to trigger itch sensations, especially in conditions like cholestasis. The activation of MRGPRX4 leads to the recruitment of intracellular signaling pathways, notably the Gq-phospholipase C (PLC) pathway, resulting in increased intracellular calcium levels and subsequent physiological responses such as pruritus (itching) .

Signaling Pathways

This compound functions primarily through Gq protein signaling. Research indicates that this receptor exhibits high basal activity that can be modulated by various agonists, including bile acids like deoxycholic acid (DCA) and nateglinide, a diabetes medication. The potency of these agonists varies significantly; for instance, nateglinide has been shown to activate MRGPRX4 more effectively than DCA across different expression levels .

Interaction with RAMPs

MRGPRX4 interacts with receptor activity-modifying proteins (RAMPs), which play a crucial role in modulating its signaling capabilities. Specifically, RAMP2 co-expression has been shown to significantly reduce MRGPRX4-mediated signaling by downregulating receptor surface expression and total expression levels. This modulation appears to be agonist-independent and significantly impacts both basal and agonist-dependent signaling .

Case Studies and Experimental Data

A series of experiments have characterized the biological activity of this compound:

- Agonist Potency : In a study measuring IP1 accumulation as an indicator of Gq activation, nateglinide displayed an EC50 value of 10.6 µM, while DCA had an EC50 value of 19.2 µM. This indicates that nateglinide is approximately twice as potent as DCA in activating MRGPRX4 .

- RAMP Co-expression Effects : The presence of RAMP2 with MRGPRX4 led to a reduction in IP1 accumulation by about 80% at high expression levels. In contrast, RAMP1 and RAMP3 did not significantly alter signaling under similar conditions .

- β-arrestin Recruitment : MRGPRX4 preferentially recruits β-arrestin2 over β-arrestin1 upon activation by nateglinide but shows negligible recruitment with DCA. This suggests a ligand bias in β-arrestin recruitment that could influence downstream effects .

Data Tables

The following table summarizes key findings related to the agonist potency and effects of RAMP co-expression on MRGPRX4 activity:

| Compound | EC50 (µM) | Effect on IP1 Accumulation | β-arrestin Recruitment |

|---|---|---|---|

| Nateglinide | 10.6 | High | Strong (β-arrestin2) |

| Deoxycholic Acid (DCA) | 19.2 | Moderate | Weak |

| RAMP2 Co-expression | - | Decreased by ~80% | Suppressed |

Properties

Molecular Formula |

C16H13ClF3NO3 |

|---|---|

Molecular Weight |

359.73 g/mol |

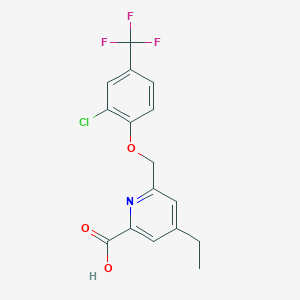

IUPAC Name |

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |

InChI Key |

UNHAKUSQBBXQSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.